molecular formula C17H12FNO2S B5595487 2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No.: B5595487
M. Wt: 313.3 g/mol
InChI Key: SBLWIBPSXBKNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a complex organic compound that belongs to the class of isothiazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a naphtho-isothiazole ring system, which is further stabilized by a sulfone group. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and oxidizing agents to facilitate the formation of the sulfone group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity, while the sulfone group contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is unique due to its specific structural features, such as the fluorobenzyl group and the naphtho-isothiazole core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2S/c18-14-8-2-1-5-13(14)11-19-15-9-3-6-12-7-4-10-16(17(12)15)22(19,20)21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLWIBPSXBKNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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